molecular formula C35H58O6 B174256 Spinasteryl glucoside CAS No. 1745-36-4

Spinasteryl glucoside

Cat. No.: B174256
CAS No.: 1745-36-4
M. Wt: 574.8 g/mol
InChI Key: ITYGLICZKGWOPA-FDZHQVDOSA-N
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Description

Spinasteryl glucoside is a natural product found in Silene firma and Senegalia pennata, and isolated from the herbs of Inula britannica L . It is a type of glycosylated sterol that is structurally highly similar to other sterols .


Synthesis Analysis

The synthesis of this compound involves the condensation of long-chain fatty alcohols and glucose, extracted from renewable sources . The process involves the use of enzymes as catalysts .


Molecular Structure Analysis

This compound has a molecular formula of C35H58O6 and a molecular weight of 574.83 . It has a complex structure with variations in the position and number of double bonds, differences in the side chain length, and the occurrence of stereoisomers .


Chemical Reactions Analysis

This compound shares the same intermediate ion as free sterols (FS) during fragmentation . The ESI-MS/MS spectra of FS were directly transferable to this compound when analyzed as aglycone ions .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 574.83 . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate . It has a boiling point of 673.6±55.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

  • Bioactive Compounds Isolation : Spinasteryl glucoside has been isolated as a significant sterol from the cell suspension cultures of Saponaria officinalis. This study highlights the plant's active glycosylation process, which is likely related to the biosynthesis of saponosides (Henry & Chantalat-Dublanche, 1985).

  • Presence in Cucurbita pepo Seeds : Research identified spinasteryl-β-D-glucopyranoside in the seeds of Cucurbita pepo, highlighting its natural occurrence in this plant species (Rauwald, Sauter, & Schilcher, 1985).

  • Sedative and Dementia Prevention : A study on Polygala tenuifolia identified α-spinasteryl-3-O-β-D-glucoside as one of the active constituents with potential sedative action and dementia prevention activities (Yong, 2003).

  • Anti-Inflammatory Activity : Spinasterol glucoside, isolated from Stewartia koreana, exhibited significant inhibitory effects on the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent (Lee et al., 2012).

  • Isolation from Sugar Beet Pulp : α-Spinasterol and α-spinasteryl D-glucoside were isolated from dried beet pulp, adding to the knowledge of sterol glycosides in plants (Obata, Sakamura, & Koshika, 1955).

  • Phytochemical Analysis : this compound was differentiated in the dichloromethane extracts of the bark of Acacia dealbata and A. melanoxylon, contributing to the understanding of sterol glycosides in these species (Freire, Silvestre, & Neto, 2007).

  • Neuroprotective and Anti-Inflammatory Effects : Spinasterol has shown potential in modulating antioxidative and anti-inflammatory activities in murine hippocampal and microglial cell lines, indicating its therapeutic potential against neurodegenerative diseases (Jeong et al., 2010).

  • Identification in Mimusops elengi : The study identified alpha-spinasterol glucoside in the seeds of Mimusops elengi, providing insights into the plant's chemical constituents (Sahu, 1997).

Safety and Hazards

Spinasteryl glucoside should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is recommended for R&D use only and not for medicinal, household, or other uses .

Future Directions

The identification of Spinasteryl glucoside and other glycosylated sterols represents a major challenge due to their structural similarity . Future research could focus on developing more reliable identification methods and exploring the potential bioactive properties of these compounds .

Mechanism of Action

Target of Action

Alpha-Spinasterol glucoside primarily targets skeletal muscle cells and pancreatic β-cells . It enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells .

Mode of Action

The compound interacts with its targets by increasing the expression of associated proteins. In skeletal muscle cells, it increases the expression of insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 . In pancreatic β-cells, it enhances the expression of insulin receptor substrate-2, peroxisome proliferator-activated receptor γ, and pancreatic and duodenal homeobox 1 . The insulin secretory effect of alpha-Spinasterol glucoside is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .

Biochemical Pathways

Alpha-Spinasterol glucoside affects the glucose uptake pathway in skeletal muscle cells and the insulin secretion pathway in pancreatic β-cells . By enhancing glucose uptake and insulin secretion, it may improve hyperglycemia .

Pharmacokinetics

Its bioavailability is likely influenced by its solubility and the presence of transport proteins .

Result of Action

The primary result of alpha-Spinasterol glucoside’s action is the improvement of hyperglycemia . It achieves this by enhancing glucose uptake into skeletal muscle cells and enhancing insulin secretion in pancreatic β-cells . This effect is superior to that demonstrated by gliclazide, a drug commonly prescribed to treat type 2 diabetes .

Biochemical Analysis

Biochemical Properties

Alpha-Spinasterol glucoside interacts with various enzymes, proteins, and other biomolecules. It has been observed to increase the expression of associated proteins, including insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 . It also enhances insulin secretion in response to high glucose concentrations .

Cellular Effects

Alpha-Spinasterol glucoside has been found to have significant effects on various types of cells and cellular processes. It enhances glucose uptake into skeletal muscle cells and has an inhibitory potency on glomerular mesangial cell proliferation . It also has been shown to inhibit intestinal absorption of glucose .

Molecular Mechanism

At the molecular level, alpha-Spinasterol glucoside exerts its effects through various mechanisms. It enhances the expression of associated proteins, including insulin receptor substrate-2, peroxisome proliferator-activated receptor γ, and pancreatic and duodenal homeobox 1 . The insulin secretory effect of alpha-Spinasterol glucoside is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .

Temporal Effects in Laboratory Settings

It is known that it enhances glucose uptake into skeletal muscle cells and enhances insulin secretion in pancreatic β-cells .

Transport and Distribution

It is known that it is a dominant substance in the freeze-dried roots of Impatiens glandulifera .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGLICZKGWOPA-FDZHQVDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292918
Record name Spinasterol 3-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-36-4
Record name Spinasterol 3-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinasterol 3-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Spinasteryl Glucoside and where is it found?

A1: this compound is a steryl glucoside, a type of natural product formed by a sterol (in this case, α-spinasterol) and a glucose molecule linked through a glycosidic bond. It has been identified in various plant species. For example, it has been isolated from the bark of Acacia species [], the pods of Acacia concinna [], and the fruits of Luffa cylindrica [, ].

Q2: How can we differentiate this compound from similar compounds like Dihydrothis compound?

A2: Gas chromatography-mass spectrometry (GC-MS) analysis of the trimethylsilyl derivatives allows for unambiguous differentiation between this compound and its close structural analogs, such as Dihydrothis compound. The distinct fragmentation patterns observed in their mass spectra enable their identification [].

Q3: Besides this compound, what other compounds are often found in the same plant sources?

A3: Acacia dealbata and Acacia melanoxylon bark, which contain this compound, are also sources of long-chain n-alkyl caffeates and other p-hydroxycinnamic acid esters []. In Luffa cylindrica fruits, this compound is found alongside lucyosides (C, E, F, H), α-spinasterol, and stigmasta-7,22,25-trien-3β-OH [, ].

Q4: Are there any specific extraction techniques mentioned for isolating this compound?

A4: While the provided research doesn't detail a specific protocol solely for this compound, its isolation from Acacia concinna pods involved separating a less polar saponin fraction []. This suggests a multi-step extraction process potentially involving polarity-based separation techniques.

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